Thiazolo(3,2-c)pyrimidin-4-ium, 2,3-dihydro-8-hydroxy-5-methyl-, hydroxide, inner salt
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Overview
Description
Preparation Methods
The synthesis of Thiazolo(3,2-c)pyrimidin-4-ium, 2,3-dihydro-8-hydroxy-5-methyl-, hydroxide, inner salt typically involves the condensation of aromatic aldehydes with ethyl acetoacetate to form α,β-unsaturated ketones. These ketones then react with 1,3-thiazol-2-amine to form hemiaminals, which undergo intramolecular cyclization to yield the desired thiazolopyrimidine derivatives . The reaction conditions often favor the presence of electron-withdrawing groups in the aldehyde moiety and the steric effect of the methyl group .
Chemical Reactions Analysis
Thiazolo(3,2-c)pyrimidin-4-ium, 2,3-dihydro-8-hydroxy-5-methyl-, hydroxide, inner salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include halogen-containing compounds, chloroacetic acid, and terminal alkynes . The major products formed from these reactions are often functionalized thiazolopyrimidine derivatives, which can exhibit diverse biological activities .
Scientific Research Applications
It has shown promise as an anticancer agent, with studies demonstrating its cytotoxic activity against various cancer cell lines . Additionally, it has been investigated for its antifungal and antioxidant properties . In the field of medicinal chemistry, Thiazolo(3,2-c)pyrimidin-4-ium, 2,3-dihydro-8-hydroxy-5-methyl-, hydroxide, inner salt has been explored as a potential inhibitor of enzymes and receptors involved in various diseases .
Mechanism of Action
The mechanism of action of Thiazolo(3,2-c)pyrimidin-4-ium, 2,3-dihydro-8-hydroxy-5-methyl-, hydroxide, inner salt involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to biological targets, such as enzymes and receptors, thereby modulating their activity . The presence of electron-donating groups in the compound’s structure enhances its bioactivity, making it a potent candidate for drug development .
Comparison with Similar Compounds
Thiazolo(3,2-c)pyrimidin-4-ium, 2,3-dihydro-8-hydroxy-5-methyl-, hydroxide, inner salt can be compared to other thiazolopyrimidine derivatives, such as Thiazolo(3,2-a)pyridinium and Thiazolo(3,2-b)pyrimidine . While these compounds share a similar core structure, the presence of different substituents and functional groups can significantly influence their chemical properties and biological activities. The unique combination of a thiazole ring fused to a pyrimidine ring in this compound distinguishes it from other related compounds and contributes to its distinct bioactivity .
Properties
CAS No. |
24614-07-1 |
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Molecular Formula |
C7H8N2OS |
Molecular Weight |
168.22 g/mol |
IUPAC Name |
5-methyl-2,3-dihydro-[1,3]thiazolo[3,2-c]pyrimidin-4-ium-8-olate |
InChI |
InChI=1S/C7H8N2OS/c1-5-8-4-6(10)7-9(5)2-3-11-7/h4H,2-3H2,1H3 |
InChI Key |
LXPWRJJEUZZNLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C2=[N+]1CCS2)[O-] |
Origin of Product |
United States |
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